molecular formula C13H14IN B2608578 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole CAS No. 2194965-75-6

2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

Cat. No.: B2608578
CAS No.: 2194965-75-6
M. Wt: 311.166
InChI Key: CUFWXSLDWBSLJU-UHFFFAOYSA-N
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Description

2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is a chemical compound known for its unique structure and properties. It is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals.

Mechanism of Action

Target of Action

The primary targets of 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole It is known that indole compounds often interact with various biological targets, influencing cellular processes .

Mode of Action

The specific mode of action of This compound is not well-documented. Indole compounds, in general, are known to interact with their targets through various mechanisms. For instance, the introduction of electron-withdrawing groups on the indole or on the carbonyl components can accelerate the reaction rate .

Biochemical Pathways

The biochemical pathways affected by This compound For example, a gold-catalyzed cascade [4+3] cycloaddition/C-H functionalization has been reported .

Result of Action

The molecular and cellular effects of This compound It is known that indole compounds can influence various cellular processes, contributing to advancements in various scientific fields.

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole typically involves the iodination of 5,6,7,8,9,10-hexahydrocyclohepta[b]indole. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective iodination of the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced indole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxidized indole derivatives, and reduced indole compounds, each with distinct chemical and physical properties .

Scientific Research Applications

2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and novel materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8,9,10-Hexahydrocyclohepta[b]indole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole: Contains a chlorine atom, which affects its chemical behavior and applications

Uniqueness

2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2-iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14IN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFWXSLDWBSLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC3=C2C=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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